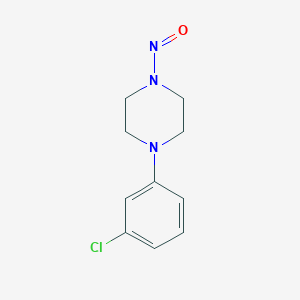

1-(3-Chlorophenyl)-4-nitrosopiperazine

Description

Overview of Piperazine (B1678402) Derivatives in Chemical and Biological Research

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. ijrrjournal.com This structural motif is a privileged scaffold in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. researchgate.netjetir.org The versatility of the piperazine ring allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. researchgate.netnih.gov The two nitrogen atoms provide sites for substitution, influencing properties such as polarity, solubility, and receptor-binding affinity. nih.govnih.gov

Piperazine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antipsychotic, anti-inflammatory, and antiviral effects. researchgate.netjetir.org Their ability to interact with various biological targets, particularly neurotransmitter receptors in the central nervous system, has made them a focal point in drug discovery. ijrrjournal.com The rational design and synthesis of novel piperazine derivatives remain an active area of research, aimed at developing new therapeutic agents with improved efficacy and specificity. nih.govnih.gov

Significance of N-Nitrosamines in Contemporary Chemical Research

N-nitrosamines, or more formally N-nitroso compounds, are characterized by a nitroso group (N=O) bonded to an amine nitrogen. acs.orgtaylorandfrancis.com This class of compounds has garnered significant attention in chemical research, largely due to the potent carcinogenicity of many of its members. acs.orgnih.gov The discovery in the 1950s that dimethylnitrosamine is carcinogenic in rats sparked decades of research into the toxicology and mechanisms of action of these compounds. taylorandfrancis.comacs.org

N-nitrosamines can be formed from the reaction of secondary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrites under acidic conditions. acs.org They are found in various environmental sources, including air, water, and certain foods, and can also form as impurities during the manufacturing of pharmaceuticals. acs.orgacs.org From an organic chemistry perspective, the reactivity of the N-nitroso group has been studied for synthetic applications and to understand the mechanisms of their carcinogenicity, which often involves metabolic activation to DNA-alkylating agents. acs.orgnih.gov The study of N-nitrosopiperazine derivatives, in particular, has been relevant in assessing their mutagenic potential. nih.gov

Research Scope and Objectives for 1-(3-Chlorophenyl)-4-nitrosopiperazine Studies

This compound is an N-nitroso derivative of 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a compound known for its interaction with serotonergic receptors. ijrrjournal.com Research on this specific molecule is multifaceted, touching upon its potential biological activities and its role as an analytical reference standard.

One primary area of investigation is its potential as an antiviral agent. Studies have identified this compound as an agent capable of impairing the replication of the Bovine Viral Diarrhea Virus (BVDV) by targeting its RNA-dependent RNA polymerase (RdRp). pharmaffiliates.com BVDV is often used as a surrogate for the hepatitis C virus in early-stage drug discovery.

Additionally, due to its structural relationship with the antidepressant drug Trazodone (B27368), for which it is a potential N-nitroso impurity, the compound is crucial as a reference material in analytical chemistry. veeprho.com Its synthesis and characterization are essential for developing and validating methods to detect and quantify nitrosamine (B1359907) impurities in pharmaceutical products. veeprho.com Studies also explore its chemical reactivity, such as the reduction of the nitroso group to form amines or oxidation to form nitro derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-nitrosopiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-9-2-1-3-10(8-9)13-4-6-14(12-15)7-5-13/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUUWOYGFFSLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219339-13-4 | |

| Record name | 1-(3-chlorophenyl)-4-nitrosopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl 4 Nitrosopiperazine

Synthetic Pathways for 1-(3-Chlorophenyl)-4-nitrosopiperazine

The creation of this compound can be approached through various synthetic strategies. These pathways focus on the efficient construction of the piperazine (B1678402) ring and the subsequent, carefully controlled nitrosation of the secondary amine.

The piperazine ring is a common heterocyclic scaffold in pharmaceuticals and serves as the foundational structure of the target compound. nih.govmdpi.com Its synthesis can be achieved through several cyclization strategies.

A key method for constructing the piperazine ring involves the reaction of 1,2-diamine derivatives with sulfonium (B1226848) salts. This annulation protocol typically occurs under basic conditions to facilitate the cyclization process. nih.gov For instance, a chiral 1,2-diamine intermediate can undergo annulation with a reagent like bromoethyldiphenylsulfonium triflate to yield the desired piperazine core. nih.gov This approach is part of a broader class of reactions where vinyl sulfonium salts are reacted with arylamines to produce 1,2-diamines, which are crucial precursors for N-heterocyclic compounds like piperazines. nih.govresearchgate.net The versatility of this method allows for the construction of a diverse range of substituted piperazines. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Feature |

| 1,2-Diamine Derivative | Sulfonium Salt | Piperazine Ring | Forms the core heterocyclic structure under basic conditions. |

| Chiral 1,2-Diamine | Bromoethyldiphenylsulfonium Triflate | Substituted Piperazine | Allows for the synthesis of specific stereoisomers. nih.gov |

| Arylamine | Vinyl Sulfonium Salt | 1,2-Diamine | Creates the precursor needed for piperazine ring formation. nih.govresearchgate.net |

The introduction of the nitroso (-NO) group onto the piperazine nitrogen atom is a critical transformation that yields the final product. This reaction must be performed under controlled conditions to ensure selectivity and stability.

The most common method for introducing the nitroso group is through the use of a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in an acidic medium. In this process, the precursor, 1-(3-chlorophenyl)piperazine (B195711), is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a mineral acid. google.com The reaction involves the electrophilic attack of the nitrosonium ion (NO⁺) on the secondary amine of the piperazine ring. This method is widely applicable for the N-nitrosation of various secondary amines. nih.gov

The general reaction is as follows: R₂NH + HNO₂ → R₂N-NO + H₂O

This process is fundamental in the synthesis of many N-nitrosamines and can be adapted for various piperazine derivatives. google.comnih.gov

The stability of the N-nitroso group is highly dependent on the reaction conditions during synthesis. Key parameters must be carefully controlled to prevent side reactions and decomposition.

Key Optimization Parameters:

Temperature: The nitrosation reaction is typically carried out at low temperatures, often between 0–5°C. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and to minimize the formation of undesired byproducts.

pH Control: The reaction is performed under acidic conditions, generally at a pH between 2 and 3. This pH range is optimal for the formation of the active nitrosating agent, the nitrosonium ion. However, excessively acidic conditions can lead to degradation or side reactions. google.com

Reagent Stoichiometry: The molar ratio of the amine precursor to the nitrosating agent is carefully controlled to ensure complete conversion while avoiding the formation of dinitroso-piperazine or other impurities. google.com

Studies on the kinetics of N-nitrosopiperazine formation have shown that the reaction is first order in nitrite and specific piperazine species. nih.gov The activation energy for this reaction highlights its temperature sensitivity, reinforcing the need for strict temperature control. nih.gov The thermal stability of the resulting N-nitrosopiperazine is also a consideration, although it is generally found to be stable under typical stripper tower conditions in industrial settings. researchgate.netresearchgate.net

| Parameter | Optimal Range/Condition | Reason |

| Temperature | 0–5°C | Prevents decomposition of nitrous acid and minimizes side reactions. |

| pH | 2–3 | Optimizes the formation of the active nitrosating agent. |

| Reaction Medium | Aqueous Acidic Solution | Facilitates the in situ generation of nitrous acid from sodium nitrite. google.com |

One common industrial route involves a two-step process:

Formation of bis(2-chloroethyl)amine (B1207034) hydrochloride: This intermediate is prepared through the reaction of diethanolamine (B148213) with a chlorinating agent like thionyl chloride. google.comglobalresearchonline.net

Cyclization with 3-chloroaniline (B41212): The bis(2-chloroethyl)amine hydrochloride is then reacted with 3-chloroaniline to form the piperazine ring, yielding 1-(3-chlorophenyl)piperazine hydrochloride. google.comglobalresearchonline.netgoogle.com

Once the 1-(3-chlorophenyl)piperazine precursor is synthesized and purified, it undergoes the final nitrosation step as described previously, using sodium nitrite under controlled acidic conditions to yield the target compound.

Precursor-Based Synthesis Routes

Synthesis from 1-(3-Chlorophenyl)piperazine Precursors

The primary and most direct method for the synthesis of this compound involves the nitrosation of its secondary amine precursor, 1-(3-Chlorophenyl)piperazine. nih.gov This reaction is a classic example of N-nitrosation, where the hydrogen atom on the secondary amine of the piperazine ring is substituted by a nitroso group (-N=O). wikipedia.org

The synthesis is typically achieved by treating 1-(3-Chlorophenyl)piperazine with a nitrosating agent, most commonly sodium nitrite (NaNO₂), under controlled acidic conditions. The reaction proceeds by the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid, such as hydrochloric acid (HCl). The nitrous acid then acts as the electrophile that is attacked by the nucleophilic secondary amine of the piperazine precursor.

Critical parameters for this transformation include careful control of temperature and pH. The reaction is generally conducted at low temperatures, typically between 0–5°C, to minimize the potential for side reactions and decomposition of the unstable nitrous acid. Maintaining a specific acidic pH range, around 2–3, is also crucial for the efficient generation of the active nitrosating species.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor | 1-(3-Chlorophenyl)piperazine | Provides the secondary amine for nitrosation. |

| Reagent | Sodium Nitrite (NaNO₂) | Source of the nitroso group. |

| Medium | Aqueous Acid (e.g., HCl) | Generates nitrous acid in situ. |

| Temperature | 0–5°C | Prevents decomposition of nitrous acid and minimizes side reactions. |

| pH | 2–3 | Optimizes the formation of the active nitrosating agent. |

Alkylation Strategies for Piperazine Ring Substitution

Once the nitroso group is installed, further substitution on the piperazine ring of this compound is not straightforward via direct N-alkylation, as the nitrogen atom at the 4-position is bonded to the nitroso group. However, the chemistry of N-nitrosamines allows for reactions with electrophiles, particularly at the oxygen atom of the nitroso moiety. nih.govacs.org

Alkylation of N-nitrosamines can occur on the oxygen atom, leading to the formation of O-substituted hydroxydiazenium salts. nih.govacs.org This reaction transforms the N=O group into an N=N⁺-O-R group. A variety of powerful alkylating agents are required to achieve this transformation. nih.govacs.org While this reaction does not add a substituent directly to the piperazine ring's carbon or nitrogen atoms, it represents a key chemical transformation of the functional group at the 4-position.

Table 2: Reagents for O-Alkylation of N-Nitrosamines

| Reagent Class | Specific Examples |

|---|---|

| Trialkyloxonium Salts | Triethyloxonium tetrafluoroborate |

| Alkyl Halides with Silver Salts | Alkyl halides with silver perchlorate (B79767) nih.govacs.org |

| Alkyl Fluorosulfonates | Methyl fluorosulfonate ("Magic Methyl") |

| Dialkyl Sulfates | Dimethyl sulfate (B86663) nih.govacs.org |

It is important to distinguish this from the alkylation of the precursor, 1-(3-chlorophenyl)piperazine, which readily undergoes N-alkylation at the 4-position under basic conditions with alkyl halides like 1-bromo-3-chloropropane (B140262) before the nitrosation step. prepchem.comgoogle.com

Industrial Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction parameters to ensure high yield, purity, and process safety. Key considerations include managing the exothermic nature of the nitrosation reaction, controlling the addition rate of reagents, and preventing the formation of impurities. google.com

Optimization strategies would focus on:

Yield Maximization: Fine-tuning the stoichiometry of reactants (1-(3-chlorophenyl)piperazine, sodium nitrite, and acid) to ensure complete conversion of the starting material while minimizing excess reagents that could complicate purification.

Purity Control: The primary impurity of concern in nitrosopiperazine synthesis is the formation of dinitroso derivatives, such as 1,4-dinitrosopiperazine, if any unreacted piperazine is present or if reaction conditions are not optimal. google.com Process control to maintain a specific pH and temperature is critical to prevent such side reactions.

Process Safety: Nitrosation reactions can generate unstable intermediates and potentially hazardous off-gases. Industrial-scale reactors must be equipped with adequate cooling systems to manage heat generation and proper ventilation.

Work-up and Isolation: Developing efficient and scalable extraction and crystallization procedures is essential for isolating the final product with high purity. The choice of solvents and purification methods must be cost-effective and environmentally acceptable.

Chemical Reactivity of this compound

Oxidation Reactions of the Nitroso Moiety

The nitroso group of this compound is susceptible to oxidation, which is a significant chemical transformation for this class of compounds. This reaction involves the conversion of the N-nitroso group (-N=O) to an N-nitro group (-NO₂). nih.gov

The oxidation of this compound yields its corresponding nitramine, 1-(3-chlorophenyl)-4-nitropiperazine. nih.gov This transformation changes the electronic and steric properties of the substituent at the 4-position of the piperazine ring, converting the neutral nitroso group into the more electron-withdrawing nitro group. The resulting N-nitro derivative is often more stable than its N-nitroso precursor. nih.gov This reaction is a general feature of N-nitrosamines and provides a synthetic route to N-nitramines. acs.org

Table 3: Common Reagents for the Oxidation of N-Nitroso to N-Nitro Compounds

| Reagent | Description |

|---|---|

| Peroxytrifluoroacetic acid (CF₃CO₃H) | A strong oxidizing agent, often prepared in situ, that cleanly oxidizes nitrosamines to nitramines. nih.govacs.org |

| Nitric acid (HNO₃) | Can effect the conversion, though the mechanism may involve an exchange of the nitroso and nitro groups rather than direct oxidation. nih.gov |

| Ozone (O₃) | A powerful oxidant that can be used for the preparation of nitro compounds from nitroso precursors. google.com |

| Peroxynitrite (ONOO⁻) | A reactive nitrogen species that can lead to the formation of both N-nitrosamines and N-nitramines from secondary amines. nih.govacs.org |

| Hydrogen Peroxide (H₂O₂) | Can be used as an oxidizing agent, sometimes in the presence of a catalyst. |

Reduction Reactions of the Nitroso Moiety

The nitroso group (N-N=O) is a versatile functional group that can be readily reduced to afford either amine or hydrazine (B178648) derivatives. The choice of reducing agent and reaction conditions dictates the final product.

Formation of Amine Derivatives

The reduction of the N-nitroso group to a primary amine (cleavage of the N-N bond) is a common transformation. This can be achieved through various methods, including catalytic hydrogenation and reduction with metals in an acidic medium.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The process involves the hydrogenolysis of the N-N bond, leading to the formation of the corresponding secondary amine, 1-(3-chlorophenyl)piperazine.

Metal-Acid Reduction: A classic method for the reduction of nitroso groups is the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid, typically hydrochloric acid (HCl). This reaction generates the reducing species in situ. For instance, the reaction of iron filings in hydrochloric acid produces ferrous chloride and nascent hydrogen, which effectively reduces the nitroso group.

| Reagent/Catalyst | Reaction Conditions | Product |

| H₂/Pd-C | Ethanol, Room Temperature, 1 atm H₂ | 1-(3-Chlorophenyl)piperazine |

| Fe/HCl | Aqueous Ethanol, Reflux | 1-(3-Chlorophenyl)piperazine |

| Zn/CH₃COOH | Acetic Acid, Room Temperature | 1-(3-Chlorophenyl)piperazine |

| LiAlH₄ | Diethyl ether or THF, Reflux | 1-(3-Chlorophenyl)piperazine |

Table 1: Common Reagents for the Reduction of this compound to 1-(3-Chlorophenyl)piperazine.

It is important to note that powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation, although they are less commonly used for this specific purpose due to their high reactivity and lack of selectivity in the presence of other reducible functional groups.

Reduction to 1,1-Disubstituted Hydrazines

The reduction of the N-nitroso group can also be controlled to yield the corresponding 1,1-disubstituted hydrazine, 1-amino-4-(3-chlorophenyl)piperazine. This transformation retains the N-N bond.

A well-established method for this conversion is the use of zinc dust in acetic acid under controlled conditions. The reaction is typically performed at a lower temperature to prevent over-reduction and cleavage of the N-N bond. Another effective reagent for this transformation is thiourea (B124793) dioxide (TDO), which offers a metal-free alternative and proceeds under mild, aqueous conditions, providing good to excellent yields for a range of aryl-N-nitrosamines. rsc.org

| Reagent | Reaction Conditions | Product |

| Zn/CH₃COOH | Acetic Acid, 0-10 °C | 1-Amino-4-(3-chlorophenyl)piperazine |

| Thiourea Dioxide (TDO) | Aqueous solution, Mild conditions | 1-Amino-4-(3-chlorophenyl)piperazine |

Table 2: Reagents for the Reduction of this compound to 1-Amino-4-(3-chlorophenyl)piperazine.

Electrolytic Reduction Methods

Electrochemical methods offer a clean and efficient alternative for the reduction of N-nitrosamines. The reduction can be controlled by adjusting the electrode potential, allowing for selective formation of either the corresponding amine or hydrazine. nih.govosti.gov

The cathodic reduction of N-nitrosamines in an acidic medium typically leads to the formation of the corresponding hydrazine. nih.gov The process involves the transfer of electrons from the cathode to the nitroso group, followed by protonation. By carefully controlling the pH and the applied potential, high yields of the hydrazine derivative can be achieved. Conversely, under different electrolytic conditions, cleavage of the N-N bond can be promoted to yield the secondary amine. Carbon-based electrodes, such as carbon xerogel, have been shown to be effective for the electrochemical reduction of N-nitrosamines. nih.gov

Substitution Reactions on the Chlorophenyl Group

The chlorophenyl moiety of this compound can undergo nucleophilic aromatic substitution (SNAᵣ) reactions, where the chlorine atom is replaced by a nucleophile. The feasibility and rate of these reactions are influenced by the electronic properties of the aromatic ring and the nature of the attacking nucleophile.

Nucleophilic Substitution Patterns

The chlorine atom on the benzene (B151609) ring is generally unreactive towards nucleophilic attack under normal conditions. However, its reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions to the leaving group. In the case of this compound, the piperazino group itself has a complex electronic effect. The nitrogen atom attached to the ring can donate its lone pair of electrons into the aromatic system via resonance, which would deactivate the ring towards nucleophilic attack. Conversely, the nitrogen atom is also electronegative, exerting an electron-withdrawing inductive effect. The 4-nitroso group is an electron-withdrawing group, which can influence the electron density on the phenyl ring, but its effect is transmitted through the piperazine ring.

For nucleophilic aromatic substitution to occur on the 3-chlorophenyl ring, harsh reaction conditions (high temperature and pressure) or the use of a strong nucleophile and a catalyst (e.g., a palladium-based catalyst for Buchwald-Hartwig amination) are typically required. Common nucleophiles that could potentially displace the chlorine include amines, alkoxides, and thiols.

Effects of Substituents on Reactivity

The reactivity of the chlorophenyl group in nucleophilic aromatic substitution is significantly influenced by the presence of other substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as a nitro (-NO₂) or cyano (-CN) group, at the ortho or para positions relative to the chlorine atom would dramatically increase the rate of nucleophilic aromatic substitution. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups, such as an alkyl (-R) or methoxy (B1213986) (-OCH₃) group, on the aromatic ring would decrease the rate of nucleophilic aromatic substitution. These groups destabilize the negatively charged intermediate, making the reaction less favorable.

| Substituent on Phenyl Ring | Position Relative to Chlorine | Effect on SNAr Reactivity |

| -NO₂ | ortho, para | Activating |

| -CN | ortho, para | Activating |

| -CH₃ | ortho, para, meta | Deactivating |

| -OCH₃ | ortho, para, meta | Deactivating |

Table 3: Predicted Effects of Additional Substituents on the Nucleophilic Aromatic Substitution Reactivity of the Chlorophenyl Group.

Photochemical Transformations and Degradation Pathways of this compound

The photochemical behavior of N-nitroso compounds, including this compound, is of significant interest due to their potential for degradation and transformation under the influence of light. The photochemistry of these molecules is largely governed by the N-NO chromophore, which can be excited by ultraviolet radiation, leading to a variety of chemical reactions. The specific pathways of these transformations are highly dependent on the reaction medium, particularly its acidity.

Photolysis Mechanisms in Acidic and Neutral Media

The photolytic degradation of N-nitrosamines, a class of compounds to which this compound belongs, proceeds through distinct mechanisms in acidic and neutral environments. These mechanisms are primarily initiated by the absorption of UV light, leading to the excitation of the N-nitroso group.

In neutral media , the photochemical degradation of N-nitrosamines can still occur, although often at a slower rate compared to acidic conditions. The primary photochemical event is still the cleavage of the N-N bond. However, in the absence of acid, both homolytic and heterolytic cleavage pathways may be operative. mdpi.com Heterolytic cleavage, potentially facilitated by water molecules, would lead to the formation of the corresponding secondary amine and nitrous acid. mdpi.com The quantum yield of photolysis and the distribution of photoproducts can be significantly influenced by the solvent and the specific structure of the N-nitrosamine.

| Medium | Key Mechanistic Features | Primary Products |

| Acidic | Protonation followed by homolytic N-N bond cleavage | Aminium radical cation, Nitric oxide |

| Neutral | Homolytic and/or heterolytic N-N bond cleavage | Aminium radical, Nitric oxide, Secondary amine, Nitrous acid |

Formation of Aminium Radicals and Nitramine Products

The formation of aminium radicals is a hallmark of the photolysis of N-nitrosamines, particularly in acidic solutions. mdpi.comnih.gov As mentioned, the homolytic cleavage of the N-N bond in the photoexcited, protonated this compound would yield the corresponding aminium radical cation. These nitrogen-centered radicals are highly electrophilic and can undergo various subsequent reactions, including intramolecular cyclizations and intermolecular additions to unsaturated systems. nih.gov The generation of aminium radicals from N-nitrosamines is a well-established photochemical process. nih.gov

The formation of nitramine products from the photochemical transformation of N-nitrosamines is also a possibility, though it is often considered a minor pathway compared to the generation of aminium radicals. Nitramines can be formed through the oxidation of the intermediate aminium radical or through other complex reaction pathways involving reactive nitrogen species. While the direct photochemical conversion of a nitrosamine (B1359907) to a nitramine is not a primary pathway, the reactive environment generated during photolysis, which may include various nitrogen oxides, could potentially lead to nitramine formation. ccsnorway.com It has been noted that in atmospheric chemistry, the photo-oxidation of aliphatic amines can lead to the formation of both nitrosamines and nitramines. ccsnorway.com However, nitramines are generally not photolabile and may accumulate. ccsnorway.com The reaction of secondary amines with various reactive nitrogen species can also lead to the formation of both N-nitrosamines and N-nitramines. ccsnorway.com

| Product Type | Formation Pathway | Key Intermediate |

| Aminium Radical | Homolytic cleavage of the N-N bond upon photolysis | Photoexcited N-nitrosamine |

| Nitramine | Potential oxidation of aminium radicals or reaction with reactive nitrogen species | Aminium radical, Reactive nitrogen species |

Molecular Interactions and Biological Relevance of 1 3 Chlorophenyl 4 Nitrosopiperazine

Mechanisms of Molecular Target Interaction

The compound 1-(3-Chlorophenyl)-4-nitrosopiperazine demonstrates biological activity through distinct interactions with specific molecular targets, namely serotonin (B10506) receptors and a key viral enzyme. These interactions underpin its potential neuropharmacological and antiviral properties. The mechanisms involve acting as an agonist at receptor sites and as an inhibitor of enzymatic processes crucial for viral propagation.

Table 1: Overview of Molecular Targets and Interactions

| Molecular Target | Type of Interaction | Biological Field |

|---|---|---|

| Serotonin Receptors | Agonist | Neuropharmacology |

The phenylpiperazine scaffold, a core component of this compound, is well-established for its interaction with the serotonergic system. The activity of this compound is understood in the context of its close structural analog, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), a widely studied serotonin agonist.

Research on m-CPP, the parent compound lacking the nitroso group, shows that it produces effects consistent with direct agonistic activity at postsynaptic serotonin receptors. nih.gov An agonist is a chemical that binds to a receptor and activates it to produce a biological response, thereby mimicking the action of the endogenous substance, in this case, serotonin. nih.gov Studies involving m-CPP demonstrate that it can stimulate central serotonergic systems, an action that is foundational to its observed physiological effects. nih.govnih.gov While the nitroso group modifies the molecule, the underlying phenylpiperazine structure is responsible for this fundamental interaction with serotonin receptors. This agonism can also involve presynaptic serotonin transporters, indicating a complex mechanism of action. nih.gov

Stimulation of serotonin receptors by an agonist triggers a cascade of physiological responses. In human studies, the administration of m-CPP leads to significant neuroendocrine and physiological changes. nih.gov These include measurable increases in plasma levels of hormones such as prolactin and cortisol, as well as an elevation in body temperature. nih.govmssm.edu These effects are direct consequences of activating serotonin pathways that regulate hormone release and thermoregulation. nih.gov Furthermore, the interaction with serotonin receptors can influence mood and arousal, with m-CPP administration sometimes associated with increased ratings of anxiety. nih.govmssm.edu The ability of serotonin antagonists, such as metergoline, to block these hormonal responses confirms that they are mediated by serotonin receptors. nih.gov

Table 2: Documented Physiological Effects of the Related Serotonin Agonist m-CPP in Humans

| Physiological Marker | Observed Effect | Reference |

|---|---|---|

| Plasma Prolactin | Significant Increase | nih.gov |

| Plasma Cortisol | Significant Increase | nih.gov |

| Body Temperature | Significant Increase | nih.gov |

In the field of virology, this compound has been identified as an inhibitor of a critical viral enzyme, highlighting its potential as an antiviral agent. This activity is centered on disrupting the replication machinery of the Bovine Viral Diarrhea Virus (BVDV).

This compound has been shown to impair the replication of Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus within the Flaviviridae family. nih.govmdpi.com Its mechanism of action is the targeting and inhibition of the viral RNA-dependent RNA polymerase (RdRp), also known as NS5B. nih.govfrontiersin.org The RdRp is an enzyme essential for the replication of RNA viruses, as it synthesizes new viral RNA genomes from an RNA template. mdpi.comnih.gov This process is unique to viruses and does not have a counterpart in host cells, making RdRp an attractive and specific target for antiviral drug development. nih.govnih.gov The compound is classified as a non-nucleoside inhibitor (NNI), meaning it binds to an allosteric site on the enzyme—a location other than the active site—to inhibit its function. frontiersin.org

The inhibition of RdRp by this compound has profound implications for the viral life cycle. By blocking the function of this polymerase, the compound effectively halts the synthesis of the viral genome. tandfonline.com This cessation of RNA synthesis prevents the virus from producing the necessary components to form new, mature virions, thereby stopping the productive infection cycle. mdpi.comtandfonline.com

Research into other NNIs targeting BVDV RdRp reveals that these inhibitors often bind to hydrophobic pockets within the "fingers" or "thumb" domains of the enzyme. nih.govfrontiersin.orgnih.gov This binding induces a conformational change that disrupts the enzyme's catalytic activity. A common consequence of this targeted inhibition is the emergence of drug-resistant viral mutants. For BVDV, resistance to various NNIs frequently involves mutations at specific amino acid residues within the RdRp, such as N264D or F224Y. nih.govfrontiersin.orgnih.gov The development of such resistance underscores the specific and targeted nature of the interaction between the inhibitor and the viral polymerase.

Table 3: Examples of Non-Nucleoside Inhibitors (NNIs) Targeting BVDV RdRp and Associated Resistance Mutations

| Inhibitor Class / Example | Target Site on RdRp | Resistance Mutation | Reference |

|---|---|---|---|

| Thiosemicarbazone (TSC) | Fingers Domain | N264D, A392E | nih.gov |

| Imidazopyridine (BPIP) | Fingers Domain | F224S | nih.gov |

| Pyrazolotriazolopyrimidinamine (LZ37) | Tip of Finger Domain | F224Y | nih.gov |

Reactivity with Biological Nucleophilic Sites

The chemical structure of this compound contains two primary sites susceptible to reaction with biological nucleophiles: the nitroso group and the chlorophenyl group. N-nitroso compounds are a class of chemicals known for their reactivity. nih.govresearchgate.net Under physiological conditions, the nitroso moiety can undergo metabolic activation, potentially leading to the formation of electrophilic species. These reactive intermediates can then form covalent bonds with nucleophilic sites present in cellular macromolecules, such as DNA and proteins. researchgate.net

The chlorophenyl group can also participate in chemical reactions. Specifically, it can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Within a biological system, nucleophiles such as the thiol groups of cysteine residues in proteins or the amine groups in amino acids and nucleic acid bases could potentially react with the compound. This reactivity is fundamental to its mechanism of action and its broader biological profile.

Biological Activities in Research Models (In Vitro/Preclinical Focus)

Antiviral Properties and Efficacy in Cell Cultures

In preclinical research, this compound has been identified as an agent with potential antiviral activity. Laboratory studies using cell cultures have demonstrated its ability to inhibit the replication of Bovine Viral Diarrhea Virus (BVDV). pharmaffiliates.com BVDV is a member of the Pestivirus genus within the Flaviviridae family and serves as a valuable surrogate model for studying the hepatitis C virus (HCV) in humans. nih.gov

The primary mechanism of its antiviral action is believed to be the inhibition of the BVDV RNA-dependent RNA polymerase (RdRp). pharmaffiliates.com This viral enzyme is essential for replicating the virus's genetic material, and by targeting it, the compound effectively impairs the virus's ability to multiply. pharmaffiliates.com In vitro studies have shown that the compound can significantly reduce BVDV replication in infected cells.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Model | Mechanism of Action | Research Focus |

|---|---|---|

| Bovine Viral Diarrhea Virus (BVDV) | Inhibition of RNA-dependent RNA polymerase (RdRp) | Impairment of viral replication in cell cultures pharmaffiliates.com |

Neuropharmacological Research on Neurotransmission Modulation

The piperazine (B1678402) scaffold is a well-known pharmacophore in neuropharmacology, present in many drugs that act on the central nervous system. nih.govsilae.it Derivatives of this compound have been investigated for their potential to modulate neurotransmission, with a particular focus on the serotonin system.

Research suggests that this compound and its derivatives may interact with serotonin receptors. The structurally related compound, 1-(3-chlorophenyl)piperazine (m-CPP), which lacks the nitroso group, is a known serotonin receptor agonist. nih.govnih.govnih.gov Studies on m-CPP have shown that it can produce significant changes in the serotonin system, including altering the density of serotonin receptor subtypes and affecting the release of hormones regulated by serotonin, such as prolactin and cortisol. nih.govnih.govnih.gov As a direct serotonin agonist, m-CPP mimics the effects of serotonin at the receptor level. nih.gov Given the structural similarity, this compound is also explored for its potential as a serotonergic agent, which could influence serotonin levels and signaling in the brain.

Structure-Activity Relationships (SAR) for Biological Effects

The biological activity of this compound is intrinsically linked to its chemical structure. The specific contributions of the nitroso group and the chlorophenyl substituent are key determinants of its pharmacological profile. Structure-activity relationship (SAR) studies, which analyze how changes in a molecule's structure affect its biological activity, provide insight into the function of these components. nih.govacs.org

The nitroso group is a critical functional group that imparts unique reactivity and biological properties to the molecule. Its presence allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially distinct biological activities. When compared to its analogue lacking the nitroso group, 1-(3-chlorophenyl)piperazine (m-CPP), a different profile of activity is observed, highlighting the functional importance of this group.

The chlorophenyl substituent also plays a crucial role. This part of the molecule is thought to enhance the compound's interaction with various biological targets. The position of the chlorine atom on the phenyl ring (in this case, the meta- or 3-position) is significant for receptor affinity and selectivity. For many piperazine derivatives, the nature and position of substituents on the phenyl ring are key factors in determining their binding affinity to targets like dopamine (B1211576) and serotonin transporters and receptors. nih.gov

Table 2: Comparative Analysis of Structural Features

| Compound | Key Structural Difference | Known Biological/Research Relevance |

|---|---|---|

| This compound | Contains a nitroso group at the 4-position of the piperazine ring. | Antiviral (anti-BVDV) activity; potential serotonin receptor modulation. pharmaffiliates.com |

| 1-(3-Chlorophenyl)piperazine (m-CPP) | Lacks the nitroso group; has a hydrogen atom at the 4-position. | Primarily known as a serotonin receptor agonist; used as a probe in neuropharmacological research. nih.govnih.gov |

Comparison with Other Piperazine Derivatives (e.g., mCPP, TFMPP)

This compound belongs to the broad class of piperazine compounds, which are known for their diverse pharmacological activities. nih.govwisdomlib.org A direct comparison with its close structural relatives, 1-(3-chlorophenyl)piperazine (mCPP) and 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (TFMPP), highlights the critical role of specific functional groups in determining biological effects.

The primary structural difference between this compound and mCPP is the presence of a nitroso group (-NO) at the 4-position of the piperazine ring. mCPP, a known metabolite of the antidepressant drug trazodone (B27368), is a well-documented serotonergic agonist that interacts with various serotonin receptors. nih.govcaymanchem.comcerilliant.com This interaction is believed to mediate its psychoactive effects, which have been characterized as anxiogenic in animal models. nih.gov The addition of the nitroso group to form this compound fundamentally alters the chemistry of the nitrogen atom it is attached to, potentially modifying its interaction with biological targets. While mCPP's effects are primarily linked to neurotransmission, the nitroso derivative has been investigated for other properties, such as potential antiviral activity against the Bovine Viral Diarrhea Virus (BVDV). pharmaffiliates.com

| Compound Name | Key Structural Features | Known Biological Relevance |

|---|---|---|

| This compound | - 3-chlorophenyl group at N1

| Potential antiviral (BVDV RdRp inhibitor) pharmaffiliates.com; Precursor in synthesis. |

| mCPP (1-(3-Chlorophenyl)piperazine) | - 3-chlorophenyl group at N1

| Serotonin receptor agonist nih.gov; Anxiogenic properties nih.gov; Metabolite of Trazodone. caymanchem.com |

| TFMPP (1-[3-(Trifluoromethyl)phenyl]piperazine) | - 3-(trifluoromethyl)phenyl group at N1

| Serotonin receptor agonist; Anxiogenic properties. nih.gov |

Analysis of Structural Analogs and Their Activities

The biological activity of this compound can be further understood by analyzing its structural analogs. Modifications to either the phenyl ring or other parts of the piperazine structure can lead to significantly different biological activities.

Analogs with varied substitutions on the phenyl ring demonstrate this principle. For instance, 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine features two chlorine atoms on the phenyl ring. nih.gov This compound has been identified as a potential impurity in the manufacturing of Aripiprazole, an antipsychotic medication, highlighting the relevance of such analogs in pharmaceutical quality control. nih.gov

Changing the substituent at the N1 position of the piperazine ring also yields compounds with distinct properties. 1-((4-Chlorophenyl)(phenyl)methyl)-4-nitrosopiperazine is an analog where the 3-chlorophenyl group is replaced by a more complex benzhydryl group. This particular compound has been noted for its potential use as an antibacterial and antifungal agent. pharmaffiliates.com

Furthermore, the broader category of N-nitroso derivatives of piperidine (B6355638) and piperazine rings has been a subject of scientific investigation. Compounds such as N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone have shown notable antifungal and moderate antibacterial activity in studies. longdom.org This suggests that the N-nitroso-piperazine/piperidine scaffold can be a template for developing agents with antimicrobial properties. However, it is also important to note that N-nitroso compounds as a class are often studied for potential carcinogenic properties. ontosight.airesearchgate.net

| Compound Name | Key Structural Modification (from target compound) | Reported Biological Activity / Relevance |

|---|---|---|

| 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine | Dichlorinated phenyl ring instead of a monochlorinated one. | Impurity of the drug Aripiprazole. nih.gov |

| 1-((4-Chlorophenyl)(phenyl)methyl)-4-nitrosopiperazine | Substitutes the 3-chlorophenyl group with a 4-chlorobenzhydryl group at N1. | Potential antibacterial and antifungal agent. pharmaffiliates.com |

| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | Features a piperidinone ring instead of a piperazine ring; different substituents. | Antifungal and antibacterial activity. longdom.org |

Role as a Precursor in Pharmacologically Active Compound Synthesis

This compound is recognized as a valuable intermediate or precursor in the synthesis of various pharmacologically active compounds. Its utility in medicinal chemistry stems from the specific chemical properties of its functional groups.

The nitroso group at the N4 position can function as a protecting group. In a multi-step synthesis, one of the two nitrogen atoms in the piperazine ring may need to be temporarily blocked to allow for selective chemical reactions at the other nitrogen or elsewhere on the molecule. The nitroso group serves this purpose and can later be removed, typically through reduction, to regenerate the secondary amine. This allows for the creation of the 1-(3-chlorophenyl)piperazine (mCPP) scaffold, which can then be alkylated or otherwise modified to produce novel derivatives for pharmacological testing.

Given that mCPP is a known psychoactive agent and a core structure in drugs like trazodone, this compound is a direct precursor to a therapeutically relevant chemical scaffold. nih.gov Researchers utilize it in the synthesis of new compounds that are screened for potential antidepressant and anxiolytic activities. Furthermore, its identification as an N-nitroso derivative related to the drug Trazodone makes it an important reference material in the context of pharmaceutical analysis, particularly for monitoring potential nitrosamine (B1359907) impurities. veeprho.com

Analytical Methodologies for 1 3 Chlorophenyl 4 Nitrosopiperazine

Quantitative and Qualitative Determination Techniques

The determination of 1-(3-Chlorophenyl)-4-nitrosopiperazine relies on a combination of highly sensitive and specific analytical techniques. These methods are crucial for both quantifying the amount of the substance present in a sample and confirming its chemical identity.

Chromatographic Methods

Chromatographic techniques are fundamental to the separation of this compound from complex matrices, allowing for its unambiguous detection and quantification. The choice of method often depends on the required sensitivity and the nature of the sample.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the trace-level quantification of nitrosamine (B1359907) impurities, including this compound. This method offers exceptional sensitivity and selectivity, which is critical when analyzing for genotoxic impurities in pharmaceutical products. The LC-MS/MS approach involves chromatographic separation followed by mass spectrometric detection where specific precursor-to-product ion transitions are monitored, a mode known as Multiple Reaction Monitoring (MRM). This specificity minimizes interference from matrix components, ensuring reliable quantification.

The development of an LC-MS/MS method for a related compound, 1-methyl-4-nitrosopiperazine (B99963) (MNP), showcases the typical parameters that would be adapted for this compound. pharmtech.comresearchgate.net Positive electrospray ionization (ESI) is a commonly employed ionization source for such analyses. americanpharmaceuticalreview.com The selection of appropriate MRM transitions is a critical step in method development to ensure the highest sensitivity and to avoid crosstalk from other components.

Table 1: Illustrative LC-MS/MS Parameters for Nitrosopiperazine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | |

| Column | C18 or Phenyl-Hexyl column |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium formate) with formic acid |

| Mobile Phase B | Organic solvent (e.g., Methanol (B129727) or Acetonitrile) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 450 - 500°C |

| Ion Spray Voltage | 4.0 - 4.5 kV |

This table presents typical parameters based on methods for analogous compounds and serves as a general guideline.

For unequivocal identification and quantification, Liquid Chromatography–Electrospray Ionization–High-Resolution Mass Spectrometry (LC-ESI-HRMS) is an invaluable tool. This technique provides high mass accuracy, which allows for the determination of the elemental composition of the analyte and its fragments. This capability is particularly useful in confirming the identity of unknown impurities or when reference standards are unavailable.

The U.S. Food and Drug Administration (FDA) has published an LC-ESI-HRMS method for the determination of other nitrosopiperazine impurities in drug substances. nsf.gov This method can be adapted for this compound. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, can achieve mass accuracies in the low ppm range, providing a high degree of confidence in the identification of the compound. The high sensitivity of HRMS also allows for the detection of impurities at very low levels. pharmtech.comresearchgate.net

Table 2: Representative LC-ESI-HRMS Method Parameters

| Parameter | Typical Setting |

|---|---|

| Liquid Chromatography | |

| Column Type | Reversed-phase C18 |

| Mobile Phase | Gradient elution with water/acetonitrile containing formic acid |

| High-Resolution Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |

| Resolution | > 70,000 FWHM |

| Mass Accuracy | < 5 ppm |

This table illustrates common settings for the analysis of nitrosamine impurities.

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has emerged as a powerful and green analytical technique for the analysis of pharmaceutical impurities, including nitrosamines. fu-berlin.deeuropeanpharmaceuticalreview.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in faster analysis times and reduced consumption of organic solvents compared to traditional liquid chromatography. europeanpharmaceuticalreview.comtwistingmemoirs.com

The unique properties of SFC make it suitable for the separation of a wide range of compounds. When coupled with a mass spectrometer, SFC-MS provides a highly sensitive and selective method for the determination of nitrosamines. fu-berlin.de This technique is particularly advantageous for the rapid and robust development of analytical methods for trace-level detection. fu-berlin.de The orthogonality of SFC to reversed-phase LC offers a valuable alternative for separating co-eluting impurities. europeanpharmaceuticalreview.com

Table 3: General SFC-MS Parameters for Impurity Analysis

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | Various stationary phases available (e.g., silica, diol, chiral) |

| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., Methanol) |

| Backpressure | 100 - 200 bar |

| Column Temperature | 30 - 50°C |

| Mass Spectrometry | |

| Ionization Source | ESI or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, TOF, or Orbitrap |

This table provides a general overview of parameters used in SFC-MS for pharmaceutical analysis.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of the chemical identity of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the characterization of the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

Analysis of the closely related compound 1-(4-Chlorophenyl) piperazine (B1678402) provides insight into the expected spectral features. nih.gov The key vibrational modes for this compound would include C-H stretching vibrations from the aromatic ring and the piperazine ring, C-N stretching, C-Cl stretching, and the characteristic N-N=O stretching of the nitroso group. The piperazine ring itself has characteristic vibrational modes, including ring stretching and deformation. rdd.edu.iq

Table 4: Predicted FTIR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (Piperazine ring) | 3000 - 2850 | Stretching |

| N-N=O (Nitroso) | ~1450 - 1400 | Stretching |

| C-N (Aromatic amine & Piperazine) | 1350 - 1250 | Stretching |

This table is based on established infrared spectroscopy correlation tables and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of this compound. While specific, publicly available experimental spectra for this exact compound are limited, the expected chemical shifts and signal patterns can be predicted based on its molecular structure and data from analogous compounds.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 3-chlorophenyl group and the aliphatic protons of the piperazine ring. The asymmetry of the 3-substituted phenyl ring would result in four unique aromatic signals. The protons on the piperazine ring are diastereotopic due to the planar nitroso group, leading to more complex splitting patterns than in a simple piperazine. The protons on the carbons adjacent to the nitroso-substituted nitrogen (N-4) would show a significant downfield shift compared to those adjacent to the phenyl-substituted nitrogen (N-1).

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing distinct signals for each carbon atom in the molecule. It is expected to display six signals for the aromatic carbons of the 3-chlorophenyl ring and two distinct signals for the piperazine ring carbons, reflecting the different chemical environments created by the N-phenyl and N-nitroso substitutions.

Table 1: Predicted NMR Spectral Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H-NMR | Aromatic-H (C₆H₄Cl) | ~6.8 - 7.3 | Four distinct signals expected due to meta-substitution. |

| Piperazine-H (positions 2, 6) | ~3.3 - 3.6 | Adjacent to N-1 (phenyl group). | |

| Piperazine-H (positions 3, 5) | ~3.8 - 4.2 | Adjacent to N-4 (nitroso group), shifted downfield. | |

| ¹³C-NMR | Aromatic-C (C₆H₄Cl) | ~115 - 152 | Six distinct signals expected. |

| Piperazine-C (positions 2, 6) | ~48 - 52 | Adjacent to N-1 (phenyl group). | |

| Piperazine-C (positions 3, 5) | ~40 - 45 | Adjacent to N-4 (nitroso group). |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight and investigating the fragmentation pattern of this compound, aiding in its identification, often at trace levels. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.68 g/mol ). veeprho.com A key and often prominent fragmentation pathway for N-nitrosamines is the loss of the nitroso group (-NO), which would result in a significant fragment ion at m/z [M-30]⁺. Further fragmentation would likely involve the cleavage of the piperazine ring and the loss of the chlorophenyl group.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (charge/mass ratio) | Predicted Fragment | Notes |

|---|---|---|

| 225/227 | [C₁₀H₁₂ClN₃O]⁺ | Molecular ion (M⁺). The presence of a chlorine atom results in an isotopic pattern (M+2) with an approximate 3:1 ratio. |

| 195/197 | [M-NO]⁺ | Loss of the nitroso group, a characteristic fragmentation for N-nitrosamines. |

| 154/156 | [C₉H₁₁ClN]⁺ | Fragment resulting from further cleavage of the piperazine ring. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. This data is used to confirm the empirical formula and purity of a synthesized batch. For this compound, with the molecular formula C₁₀H₁₂ClN₃O, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 53.22% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.36% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 15.71% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 18.62% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.09% |

| Total | - | - | 225.68 | 100.00% |

Method Development and Validation for Analytical Research

The status of this compound as a potential genotoxic impurity necessitates the development and validation of highly sensitive and specific analytical methods for its detection and quantification in active pharmaceutical ingredients (APIs) and drug products. synzeal.com

Development of Specific Detection and Quantification Methods

The primary goal is to develop methods capable of detecting this nitrosamine at trace levels, often in the parts-per-million (ppm) or parts-per-billion (ppb) range. Techniques combining chromatography for separation with mass spectrometry for detection are the industry standard due to their superior sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the target analyte from the drug substance and other impurities. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed, particularly with a high-resolution mass spectrometer. However, the thermal stability and volatility of the nitrosamine must be considered.

Method development involves optimizing chromatographic conditions (column type, mobile phase composition, gradient) and mass spectrometer parameters (ionization source, precursor/product ion transitions) to achieve the best possible signal-to-noise ratio, peak shape, and separation from interfering substances. nih.gov

Method Validation Parameters (Specificity, Accuracy, Precision, Linearity, LOD, LOQ)

Once a method is developed, it must be rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). This ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the matrix.

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by spiking the sample matrix with known amounts of the analyte at different concentration levels and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity Testing Against Related Impurities (e.g., 1-(3-chlorophenyl)piperazine)

A critical aspect of method validation for this compound is demonstrating specificity against its starting material or precursor, 1-(3-chlorophenyl)piperazine (B195711) (mCPP). Since the nitrosamine is formed from mCPP, there is a high probability that residual mCPP will be present in the same sample matrix.

Specificity testing involves analyzing samples of the blank matrix, the matrix spiked with this compound, and the matrix spiked with 1-(3-chlorophenyl)piperazine, both individually and in combination. The analytical method, particularly the chromatographic separation, must demonstrate baseline resolution between the peaks for the nitrosamine and its precursor. This ensures that the signal from the nitrosamine is not a result of interference from mCPP and that the quantification is accurate and unambiguous. Mass spectrometry further enhances specificity, as the two compounds have different molecular weights (225.68 g/mol for the nitrosamine vs. 196.67 g/mol for mCPP) and will have unique precursor-to-product ion transitions in an MS/MS experiment. veeprho.com

Application in Impurity Profiling and Reference Standards

The compound this compound, also known as N-Nitroso Trazodone (B27368) Impurity 1, serves a critical function in the pharmaceutical industry, specifically in the analytical profiling of drug substances. veeprho.comaxios-research.comalentris.org Its primary application is as a characterized reference material for the antidepressant drug Trazodone. veeprho.com The structural relationship stems from this compound being an N-nitroso derivative of a secondary amine moiety present within the Trazodone molecule. veeprho.com

In pharmaceutical quality control, impurity profiling is a mandatory process to ensure the safety and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. Nitrosamine impurities are of particular concern due to their classification as probable or possible human carcinogens. nih.gov Consequently, regulatory agencies worldwide require drug manufacturers to perform rigorous risk assessments and implement sensitive analytical methods to detect and quantify any potential nitrosamine contaminants. nih.gov The use of a well-characterized reference standard like this compound is fundamental to this process. It is employed in the development and validation of analytical methods, quality control (QC) applications, and stability studies for Trazodone. veeprho.comaxios-research.com

The principal role of this compound is to act as a nitrosamine reference standard in the quality control of Trazodone manufacturing. axios-research.com As a highly characterized material, it meets the stringent requirements set by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for nitrosamine analysis. veeprho.com

The availability of this reference standard is essential for several key analytical applications:

Method Development and Validation: Analytical scientists use this compound to develop and validate sensitive and specific analytical procedures, typically employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comnih.gov The standard allows for the optimization of chromatographic conditions and mass spectrometric parameters to achieve the necessary selectivity and sensitivity for detecting trace levels of the impurity in the Trazodone API or drug product.

Establishing Detection Limits: The reference standard is crucial for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of the analytical method. These parameters define the lowest concentration of the impurity that can be reliably detected and quantified, respectively, ensuring the method is sensitive enough to meet regulatory safety thresholds. veeprho.com

Quantification and Quality Control: In routine QC testing of Trazodone batches, the reference standard is used to create calibration curves against which the amount of any detected this compound impurity can be accurately measured. veeprho.com This ensures that the level of this potential impurity remains within the strict safety limits prescribed by pharmacopeias and regulatory authorities. veeprho.com

Regulatory Submissions: The use of this certified reference standard is a key component of the data package submitted to regulatory agencies in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), demonstrating robust control over potential genotoxic impurities. veeprho.com

While specific validated method details and research findings for this compound are often proprietary to the pharmaceutical manufacturers, the general approach follows established guidelines for trace-level impurity analysis. For context, a validated LC-MS/MS method for a different genotoxic impurity in Trazodone, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, demonstrated the high sensitivity required, achieving an LOQ of 0.03 ppm. researchgate.net Similar methodologies are applied for nitrosamine impurities, utilizing reference standards like this compound to ensure method performance.

The table below outlines the key identifiers and roles of the compounds mentioned in this article.

Table 1. Compound Information

| Compound Name | Role/Context |

|---|---|

| This compound | Nitrosamine Reference Standard; Potential Impurity of Trazodone |

| Trazodone | Active Pharmaceutical Ingredient (API) |

Computational and Theoretical Investigations of 1 3 Chlorophenyl 4 Nitrosopiperazine

Computational Toxicology Approaches

In Silico Prediction of Mechanistic Effects

While specific in silico studies predicting the mechanistic effects of 1-(3-Chlorophenyl)-4-nitrosopiperazine are not extensively documented in publicly available literature, the computational analysis of its core structure and related analogs allows for informed predictions. The 1-(3-chlorophenyl)piperazine (B195711) moiety is a well-known pharmacophore present in several centrally acting agents. nih.gov Computational techniques such as Density Functional Theory (DFT) are instrumental in elucidating the electronic properties of this class of compounds. For instance, DFT studies on similar chlorophenylpiperazine (B10847632) derivatives help in understanding the molecule's reactivity, stability, and electrostatic potential, which are crucial for its biological activity. researchgate.net

The electronic structure of such compounds can be described through various reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electron affinity, ionization potential, and chemical potential. nih.gov These parameters, derived from DFT calculations, provide a quantitative basis for predicting how the molecule might interact with biological targets.

Application in Understanding Mechanisms of Molecular Interaction (e.g., DNA Alkylation)

The presence of a nitroso group in this compound raises the possibility of its involvement in DNA alkylation, a mechanism of action for several N-nitroso compounds. mdpi.comnih.gov Computationally, the mechanism of DNA alkylation by N-nitrosamines is an area of active research. These compounds are pro-carcinogens that require metabolic activation to form alkylating agents, which then decompose to diazonium ions. mdpi.com

Density functional theory (DFT) calculations have been employed to study the reaction of diazonium ions with DNA bases, particularly guanine (B1146940). nih.gov These studies investigate the regioselectivity of the alkylation, predicting whether the alkylating agent will attack the N7 or O6 position of guanine. nih.gov Alkylation at the O6 position of guanine is considered a critical event in the initiation of malignant transformation. nih.gov While no specific computational studies have been published on the DNA alkylating potential of this compound, the theoretical framework established for other N-nitrosamines could be applied to investigate this possibility. Such studies would involve modeling the metabolic activation of the compound and the subsequent reaction of the resulting electrophile with a model of DNA.

Table 1: Computational Methods in Mechanistic Prediction

| Computational Method | Application | Predicted Outcome for this compound (Hypothetical) |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Calculation of HOMO-LUMO gap, electrostatic potential, and reactivity indices to predict interaction sites. |

| ADMET Prediction | Forecasting of pharmacokinetic and toxicity profiles. | Estimation of oral bioavailability, BBB penetration, and potential for metabolism and toxicity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of DNA alkylation reaction pathways. | Determination of the energetic feasibility and regioselectivity of DNA base modification. |

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule to a macromolecular target. This technique is widely applied in drug discovery to understand ligand-receptor interactions and to screen virtual libraries of compounds for potential biological activity.

Prediction of Binding Modes to Serotonin (B10506) Receptors and Viral Enzymes

The arylpiperazine scaffold is a hallmark of many ligands that target serotonin receptors. nih.govnih.gov Molecular docking studies on a variety of arylpiperazine derivatives have provided detailed insights into their binding modes within different serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. mdpi.comsemanticscholar.org A key interaction for many arylpiperazine ligands is a salt bridge formed between the protonated nitrogen of the piperazine (B1678402) ring and a conserved aspartate residue in the third transmembrane helix of the receptor. nih.gov

For this compound, it is hypothesized that the 1-(3-chlorophenyl)piperazine portion of the molecule would anchor it within the serotonin receptor binding pocket in a manner analogous to other arylpiperazines. The 3-chlorophenyl group would likely occupy a hydrophobic pocket, while the piperazine nitrogen engages in the crucial interaction with the aspartate residue. The impact of the 4-nitroso group on binding affinity and selectivity would be a key question to be addressed by specific docking studies. Molecular dynamics simulations could further refine these binding poses and provide insights into the stability of the ligand-receptor complex over time. rsc.orgchemrxiv.org

In the context of its antiviral activity, this compound has been identified as an inhibitor of the Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp). Molecular docking could be employed to predict the binding mode of this compound within the active site of the BVDV RdRp. Such studies would help to identify the key amino acid residues involved in the interaction and could guide the design of more potent inhibitors. In silico screening of piperazine-substituted derivatives has been shown to be a valuable approach for identifying potential viral inhibitors. researchgate.net

Table 2: Predicted Interactions from Molecular Docking (Hypothetical)

| Target Protein | Key Interacting Residues (Predicted) | Type of Interaction (Predicted) |

|---|---|---|

| Serotonin Receptor (e.g., 5-HT1A) | Aspartate (TM3), Phenylalanine, Tryptophan | Salt bridge, Hydrophobic interactions, π-π stacking |

| Bovine Viral Diarrhea Virus (BVDV) RdRp | Catalytic site residues (e.g., Asp) | Hydrogen bonding, Hydrophobic interactions |

Design of Hybrid Molecules for Target Modulation

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to achieve improved affinity, selectivity, or a desired polypharmacological profile. nih.govmdpi.com The arylpiperazine scaffold is a versatile building block for the design of such hybrid molecules. nih.govmdpi.com

While there are no specific reports on hybrid molecules derived directly from this compound, the principles of rational drug design can be applied to conceptualize such molecules. For instance, the 1-(3-chlorophenyl)piperazine moiety could be linked to other pharmacophores known to interact with different biological targets. This strategy could be employed to design dual-target ligands, for example, molecules that modulate both a serotonin receptor and another CNS target, or molecules that combine antiviral activity with another therapeutic effect. Computational methods, including molecular docking and molecular dynamics, would be essential in the design and evaluation of these hypothetical hybrid molecules to ensure that the combined pharmacophores can adopt a conformation that allows for simultaneous or synergistic interaction with their respective targets.

Derivatives and Analogues of 1 3 Chlorophenyl 4 Nitrosopiperazine

Design and Synthesis of Novel Derivatives

The synthesis of novel derivatives of 1-(3-Chlorophenyl)-4-nitrosopiperazine is a strategic endeavor to modulate its biological activity. The synthetic approaches typically involve multi-step processes that allow for systematic modifications of the chlorophenyl ring, the piperazine (B1678402) core, and the nitroso functional group.

Modification of the Chlorophenyl Moiety

The 3-chlorophenyl group is a key determinant of the molecule's interaction with biological targets. Modifications to this aromatic ring can significantly influence the electronic and steric properties of the compound, thereby altering its binding affinity and selectivity.

Design Strategies: The design of derivatives with a modified chlorophenyl moiety often involves the introduction of various substituents at different positions of the phenyl ring. The goal is to probe the steric and electronic requirements of the target binding site. For instance, introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or additional electron-withdrawing groups (e.g., trifluoromethyl, nitro) can systematically alter the electron density of the ring. Furthermore, varying the position of the chloro substituent (e.g., to the 2- or 4-position) or replacing it with other halogens (e.g., fluorine, bromine) can provide insights into the role of this specific interaction.

Synthetic Approaches: The synthesis of these analogues typically starts with the appropriate substituted aniline (B41778). For example, to synthesize a derivative with a different substitution pattern on the phenyl ring, one would begin with the corresponding substituted aniline and react it with bis(2-chloroethyl)amine (B1207034) to form the substituted 1-phenylpiperazine (B188723) core. google.com This precursor can then be nitrosated to yield the final product.

| Derivative Type | Example Substituent | Rationale |

| Halogen Substitution | 4-Chlorophenyl, 3,4-Dichlorophenyl | To probe the importance of the chlorine position and the effect of increased lipophilicity. |

| Electron-Donating Group | 3-Methoxyphenyl, 3-Methylphenyl | To investigate the impact of increased electron density on the aromatic ring. |

| Electron-Withdrawing Group | 3-(Trifluoromethyl)phenyl | To assess the effect of a strong electron-withdrawing group on target interaction. |

Alterations to the Piperazine Ring Substituents